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These application notes provide a comprehensive guide for the generation and characterization
of Saccharomyces cerevisiae strains lacking the glutathione exchangers Gex1 and Gex2. The
protocols detailed below outline the sequential gene knockout of GEX1 and GEX2 using a
PCR-based homologous recombination strategy, followed by verification and phenotypic

analysis.

Introduction to Gex1 and Gex2

Gex1 and its paralog Gex2 are members of the major facilitator superfamily of transporters in
Saccharomyces cerevisiae.[1][2] They function as glutathione exchangers, with Gex1 being
localized primarily to the vacuolar membrane and to a lesser extent, the plasma membrane.[1]
[2][3] These proteins play a crucial role in maintaining pH and redox homeostasis, as well as in
the response to oxidative stress.[1][2] The expression of both GEX1 and GEX2 is induced
under iron-depleted conditions and is regulated by the iron-responsive transcription factor Aft2.

[113]

The deletion of both GEX1 and GEX2 results in a viable yeast strain with distinct phenotypic
characteristics, most notably the intracellular accumulation of glutathione and hypersensitivity
to oxidative stress.[4] This double knockout strain serves as a valuable tool for studying
glutathione transport, redox regulation, and the cellular response to various stressors, making it
relevant for drug development and toxicology studies.
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Quantitative Phenotypic Data

The following tables summarize key quantitative data comparing the wild-type (WT) strain to

the gex1A gex2A double knockout strain.

Table 1: Intracellular Glutathione Levels

Total Intracellular

Strain Condition Glutathione GSH:GSSG Ratio
(nmol/mg protein)
Wild-Type No Cadmium ~15 13:1
gex1A gex2A No Cadmium ~25 14:1
Wild-Type 1 pM Cadmium ~20 Not specified
gex1A gex2A 1 puM Cadmium ~20 5.5:1
Data synthesized from Dhaoui et al., 2011.[4]
Table 2: Sensitivity to Oxidative Stress (H20:2)
Strain H202 Concentration Phenotype
gex1A gex2A Spot assay on solid media Hypersensitive
Gex1 Overexpression Spot assay on solid media Resistant

Data synthesized from Dhaoui et al., 2011.[4] For a spot assay, typically 1 mM Hz02 can be

used to observe sensitivity differences on solid YNB plates.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular role of Gex1 and the experimental workflow for

creating the double knockout strain.
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Caption: Role of Gex1 in Glutathione Homeostasis and Stress Response.
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Caption: Workflow for generating gex1A gex2A double knockout yeast.
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Experimental Protocols

Protocol 1: Generation of Knockout Cassettes by PCR

This protocol describes the generation of a linear DNA fragment containing a selectable marker
flanked by sequences homologous to the target gene locus. This is a standard method for gene
disruption in yeast.[6][7]

o Primer Design: Design two 60-80 base pair primers for each gene to be deleted (GEX1 and
GEX2).

o Forward Primer: The 5' end should contain ~40-60 bp of sequence identical to the region
immediately upstream of the start codon of the target gene. The 3' end should contain ~20
bp of sequence that anneals to the 5' end of the selectable marker cassette (e.g., KanMX).

o Reverse Primer: The 5' end should contain ~40-60 bp of sequence identical to the reverse
complement of the region immediately downstream of the stop codon of the target gene.
The 3' end should contain ~20 bp of sequence that anneals to the 3' end of the selectable
marker cassette.

o PCR Amplification:
o Set up a standard 50 puL PCR reaction.

o Template DNA: Use a plasmid containing the desired selectable marker (e.g., pFA6a-
KanMX4 for G418 resistance, or pFA6a-hphMX4 for Hygromycin B resistance). Use
approximately 10-50 ng of plasmid DNA.

o Primers: Use the designed forward and reverse primers at a final concentration of 0.5 uM
each.

o PCR Program:
» [nitial Denaturation: 95°C for 3 minutes.
= 30-35 cycles of:

= Denaturation: 95°C for 30 seconds.
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= Annealing: 55°C for 30 seconds.

» Extension: 72°C for 1 minute per kb of cassette length.
» Final Extension: 72°C for 5 minutes.

 Verification and Purification:
o Run 5 pL of the PCR product on a 1% agarose gel to confirm the correct size.

o Purify the remaining PCR product using a standard PCR purification kit. Elute in sterile
water. The purified DNA is now ready for transformation.

Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate Method)
This protocol is a widely used method for introducing DNA into yeast cells.[4][8][9]
e Prepare Yeast Culture:

o Inoculate a single colony of the desired yeast strain (wild-type for the first knockout, gex1A
for the second) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

o The next morning, dilute the overnight culture into 50 mL of fresh YPD to an ODsoo of ~0.2.
o Grow the culture at 30°C with shaking until the ODeoo reaches 0.6-0.8.
o Prepare Competent Cells:
o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
o Discard the supernatant and wash the cells with 25 mL of sterile water.
o Resuspend the cell pellet in 1 mL of 200 mM Lithium Acetate (LiAc).

o Transfer the cell suspension to a microfuge tube and pellet the cells at 13,000 x g for 30
seconds.

o Remove the supernatant and resuspend the cells in 400 pL of 200 mM LiAc. The cells are

now competent.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3113770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182553/
https://barricklab.org/twiki/bin/view/Lab/ProtocolsLithiumAcetateTransformation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Transformation:
o In a new microfuge tube, mix the following in order:
= 240 pL of 50% (w/v) PEG 3350.
= 36 pL of 1.0 M LiAc.

» 10 pL of single-stranded carrier DNA (10 mg/mL, boiled for 5 min and chilled on ice
immediately before use).

» ~1 pg of purified PCR knockout cassette (in < 74 pL of water).
o Add 50 pL of the competent cell suspension to the transformation mix.
o Vortex thoroughly for 1 minute.
o Incubate at 30°C for 30 minutes.
o Heat shock at 42°C for 15-20 minutes.

e Plating:

[¢]

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

[¢]

Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.

[e]

Plate 100-200 pL of the cell suspension onto selective agar plates (e.g., YPD + 200 pg/mL
G418 for KanMX, or YPD + 300 pg/mL Hygromycin B for hphMX).

o Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 3: Verification of Gene Knockout by Colony PCR
This protocol confirms the correct integration of the knockout cassette at the target locus.[7][10]

o Primer Design for Verification:
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o Confirmation Primer A: Design a primer that anneals to the genomic region upstream of
the 5" homology region used for the knockout cassette.

o Confirmation Primer B: Design a primer that anneals within the selectable marker cassette
(e.g., within the KanMX or hphMX gene).

o Confirmation Primer C: Design a primer that anneals to the genomic region downstream of
the 3' homology region.

o Confirmation Primer D: A second primer that anneals within the selectable marker, reading
outwards towards the 3' genomic region.

o Wild-Type Check: Use a pair of primers that anneal within the coding sequence of the
target gene (GEX1 or GEX2). This reaction should only produce a product in the wild-type
strain.

Prepare Genomic DNA Template (Quick Method):

[¢]

Pick a single yeast colony from the selective plate with a sterile pipette tip.

[¢]

Suspend the cells in 20 pL of 20 mM NaOH.

[e]

Heat the suspension at 95°C for 10 minutes.

o

Centrifuge at 13,000 x g for 1 minute.

[¢]

Use 1 uL of the supernatant as the template for the PCR reaction.[2]

PCR for Verification:

[e]

Set up separate PCR reactions for each primer pair (A+B, C+D, and the wild-type check
pair).

[e]

Use wild-type genomic DNA as a control.

o

Run a standard PCR program, adjusting the extension time based on the expected
product size.
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e Analysis:
o Analyze the PCR products on a 1% agarose gel.

o A correct knockout will yield a product of the expected size with primer pairs A+B and
C+D, and no product with the wild-type check primers.

o The wild-type control should show the opposite result.

Sequential Knockout Strategy

To create the gex1A gex2A double knockout, a sequential gene deletion approach is necessary,
utilizing two different selectable markers.[1][11]

» First Knockout (gex1A):

o Follow Protocols 1-3 to delete the GEX1 gene in a wild-type yeast strain using a knockout
cassette containing the KanMX marker, which confers resistance to the antibiotic G418.

o Select successful transformants on YPD plates containing G418.
o Verify the gex1A::KanMX strain by colony PCR.
e Second Knockout (gex24):
o Use the verified gex1A::KanMX strain as the parent strain for the second transformation.

o Follow Protocol 1 to create a knockout cassette for the GEX2 gene, this time using a
different selectable marker, such as hphMX, which confers resistance to Hygromycin B.

o Transform the gex1A::KanMX strain with the gex2A::hphMX cassette following Protocol 2.
o Select for double knockouts on YPD plates containing both G418 and Hygromycin B.

o Verify the final gex1A::KanMX gex2A::hphMX strain by colony PCR, using verification
primers specific for both the GEX1 and GEX2 loci.
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By following these detailed protocols, researchers can reliably generate and verify gex1A

gex2A double knockout yeast strains for use in a wide range of studies related to cellular

metabolism, stress response, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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